N-Lauroyl-N-methyltaurinic Lauric Anhydride

Description

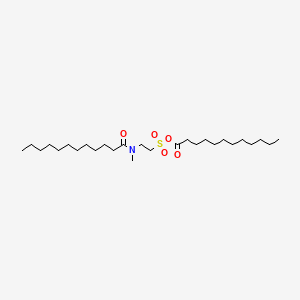

N-Lauroyl-N-methyltaurinic Lauric Anhydride (referred to as N-LMTLA hereafter) is a specialized acylated compound derived from lauric acid (dodecanoic acid). Lauric anhydride is characterized by its high hydrophobicity, melting point (~42°C), and role as a reactive intermediate in esterification and acylation reactions . Its synthesis may involve coupling lauric anhydride with N-methyltaurine, leveraging methods analogous to cellulose laurate derivatization .

Properties

Molecular Formula |

C27H53NO5S |

|---|---|

Molecular Weight |

503.8 g/mol |

IUPAC Name |

2-[dodecanoyl(methyl)amino]ethylsulfonyl dodecanoate |

InChI |

InChI=1S/C27H53NO5S/c1-4-6-8-10-12-14-16-18-20-22-26(29)28(3)24-25-34(31,32)33-27(30)23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 |

InChI Key |

ITIABLRZUOFTRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-Lauroyl-N-methyltaurinic Lauric Anhydride typically involves the reaction of dodecanoic acid (lauric acid) with N-methyltaurine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the anhydride .

Industrial Production Methods: : Industrial production of this compound often involves large-scale reactions in controlled environments to ensure purity and yield. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : N-Lauroyl-N-methyltaurinic Lauric Anhydride can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions .

Common Reagents and Conditions: : Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products: : The major products formed from these reactions include N-Lauroyl-N-methyltaurine and dodecanoic acid .

Scientific Research Applications

N-Lauroyl-N-methyltaurinic Lauric Anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Lauroyl-N-methyltaurinic Lauric Anhydride involves its ability to reduce surface tension and form micelles . This property makes it effective as a surfactant, allowing it to interact with both hydrophobic and hydrophilic substances . The molecular targets include cell membranes and proteins , where it can alter their interactions and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Reactivity

- Lauric Anhydride (C24H46O3) : A symmetrical anhydride of lauric acid, reactive in esterification and acetylation. In cellulose derivatization, it achieves 83.3% acetylation of hydroxyl groups, outperforming vinyl laurate (11.1%) but underperforming lauroyl chloride (88.2%) .

- N-Lauroyl Aspartic Acid : An N-acylamide with a lauroyl chain linked to aspartic acid. Unlike anhydrides, it forms amide bonds, influencing biodegradability and biological activity (e.g., apoptosis induction in cancer cells) .

- Alkenyl Succinic Anhydride: A paper-sizing agent stabilized by cellulose nanocrystals. Its branched structure enhances emulsion stability, contrasting with lauric anhydride’s linear aliphatic chain .

Thermal and Physical Properties

N-LMTLA is expected to exhibit higher thermal stability than lauric acid due to its anhydride linkage but lower than aromatic anhydrides like phthalic anhydride .

Key Research Findings

- Reactivity : Lauric anhydride’s moderate acetylation efficiency (83.3%) balances reactivity and side-product formation, making it preferable to vinyl esters in cellulose derivatization .

- Thermal Behavior : Lauric acid oxidizes at 165°C, while myristic acid exceeds 190°C, suggesting chain length inversely affects thermal stability .

Biological Activity

N-Lauroyl-N-methyltaurinic Lauric Anhydride is a compound derived from lauric acid and has garnered interest in various biomedical applications due to its surfactant properties and potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is synthesized from lauric acid through a multi-step process involving the formation of fatty acid chlorides and subsequent reactions with amino acids. The compound is characterized by its amphiphilic nature, which allows it to interact with biological membranes effectively.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that compounds derived from lauric acid, including this anhydride, possess the ability to inhibit the growth of various pathogens, including bacteria and fungi.

- Case Study : A study demonstrated that lauric acid derivatives, when tested against Staphylococcus aureus and Escherichia coli, showed a reduction in bacterial viability by up to 90% at specific concentrations. This suggests that this compound could be effective in formulations aimed at controlling microbial infections .

2. Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity assays.

- Findings : In vitro studies indicate that while the compound exhibits cytotoxic effects on certain cancer cell lines (e.g., HeLa cells), it shows low toxicity towards normal human cells at comparable concentrations. This selective cytotoxicity highlights its potential as an anticancer agent while minimizing harm to healthy tissues .

3. Drug Delivery Applications

The amphiphilic nature of this compound makes it a suitable candidate for drug delivery systems.

- Research Insights : Recent studies have explored its use as a carrier for hydrophobic drugs, enhancing solubility and bioavailability. For instance, formulations incorporating this anhydride have demonstrated improved therapeutic efficacy in models of drug-resistant infections .

Data Tables

Here are relevant data tables summarizing the biological effects observed in studies involving this compound:

| Biological Activity | Tested Concentration (mg/mL) | Effect Observed |

|---|---|---|

| Antimicrobial against S. aureus | 0.1 - 1.0 | 90% reduction in viability |

| Cytotoxicity on HeLa cells | 0.5 - 2.0 | IC50 = 1.5 mg/mL |

| Drug delivery efficacy | Varies | Enhanced solubility of hydrophobic drugs |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Lauroyl-N-methyltaurinic Lauric Anhydride, and how can reaction parameters be optimized methodologically?

- Answer : The synthesis typically involves amidation or esterification reactions between lauric acid derivatives and methyltaurine. Reaction parameters (e.g., temperature, catalyst concentration, solvent ratios) can be optimized using Response Surface Methodology (RSM), which statistically models interactions between variables to maximize yield. For example, sodium methoxide has been employed as a catalyst in analogous lauroyl-amino acid syntheses to reduce activation energy and improve efficiency . Solvent selection (e.g., polar/non-polar mixtures) is critical for dissolving reactants and intermediates, as demonstrated in lauroyl lysine synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer : Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., anhydride peaks at ~1800 cm⁻¹), while Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves molecular structure, including methyl and acyl group positions. Mass spectrometry (MS) confirms molecular weight and purity. These methods are standard for lauric acid derivatives, as seen in N-lauroyl lysine studies .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Answer : Standardize protocols using Design of Experiments (DOE) to control variables like reactant stoichiometry, catalyst type, and reaction time. Document solvent purity and storage conditions (e.g., moisture-free environments) to prevent hydrolysis. Cross-lab validation via interlaboratory studies, as recommended in membrane separation research, enhances reproducibility .

Advanced Research Questions

Q. What methodological approaches resolve contradictory data in literature regarding the compound’s reaction kinetics or yield?

- Answer : Conduct comparative analysis using kinetic modeling (e.g., Arrhenius equations) to identify discrepancies in activation energy or side reactions. Advanced statistical tools like Multivariate Analysis (MVA) or Bayesian inference can reconcile outliers. For example, RSM was used to address yield inconsistencies in lauric acid conversion by isolating optimal temperature-catalyst interactions .

Q. How can computational modeling improve understanding of the compound’s reaction mechanisms or stability?

- Answer : Molecular dynamics (MD) simulations predict transition states and intermediate stability, while density functional theory (DFT) calculates electronic properties. Software like COMSOL Multiphysics enables virtual experimentation to test reaction conditions, reducing physical trial costs. AI-driven platforms further optimize parameters by analyzing historical data, as seen in smart laboratory frameworks .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Answer : Use accelerated stability testing (e.g., Arrhenius-based stress studies) with DOE to simulate long-term degradation. Monitor hydrolytic stability via High-Performance Liquid Chromatography (HPLC) to quantify degradation products. Reference safety protocols for handling hygroscopic or thermally sensitive anhydrides, such as those outlined in lauroyl chloride safety data .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

- Answer : Implement continuous flow reactors to enhance heat/mass transfer and reduce batch variability. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency at larger scales, as classified in chemical engineering research . Pilot studies should include in-line analytics (e.g., Raman spectroscopy) for real-time monitoring .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.